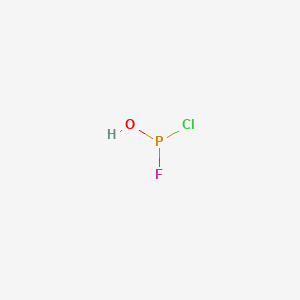
Phosphorochloridofluoridous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorochloridofluoridous acid is a unique chemical compound characterized by the presence of phosphorus, chlorine, and fluorine atoms. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and industry. Its unique chemical structure allows it to participate in a variety of reactions, making it a versatile compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphorochloridofluoridous acid typically involves the reaction of phosphorus trichloride with fluorine gas under controlled conditions. The reaction is highly exothermic and requires careful handling to prevent any hazardous situations. The general reaction can be represented as: [ \text{PCl}_3 + \text{F}_2 \rightarrow \text{PCl}_2\text{F} + \text{ClF} ]
Industrial Production Methods: Industrial production of this compound involves large-scale reactors where phosphorus trichloride and fluorine gas are reacted under controlled temperature and pressure conditions. The process is designed to maximize yield and ensure the safety of the operation. Advanced purification techniques are employed to obtain high-purity this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorochloridofluoridous acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where chlorine or fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas and metal hydrides.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorochloridofluoridic acid, while reduction may yield phosphorodifluoridous acid.
Applications De Recherche Scientifique
Phosphorochloridofluoridous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphorochloridofluoridous acid involves its interaction with specific molecular targets. It can act as a catalyst or inhibitor in various chemical and biological processes. The pathways involved include:
Catalysis: It can catalyze the formation or breaking of chemical bonds.
Inhibition: It can inhibit the activity of certain enzymes or proteins by binding to their active sites.
Comparaison Avec Des Composés Similaires
Phosphorochloridofluoridous acid can be compared with other similar compounds, such as:
Phosphorodifluoridous acid: Similar in structure but with different reactivity and applications.
Phosphorochloridic acid: Contains chlorine but lacks fluorine, resulting in different chemical properties.
Phosphorofluoridic acid: Contains fluorine but lacks chlorine, leading to unique reactivity.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
25758-15-0 |
|---|---|
Formule moléculaire |
ClFHOP |
Poids moléculaire |
102.43 g/mol |
Nom IUPAC |
chloro(fluoro)phosphinous acid |
InChI |
InChI=1S/ClFHOP/c1-4(2)3/h3H |
Clé InChI |
WXOSUFRZXOKBKK-UHFFFAOYSA-N |
SMILES canonique |
OP(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


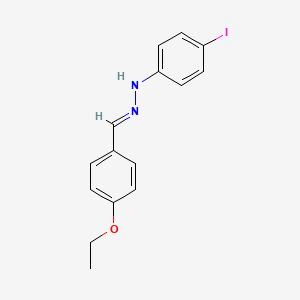
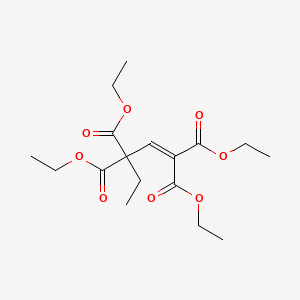
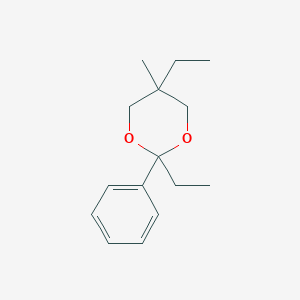
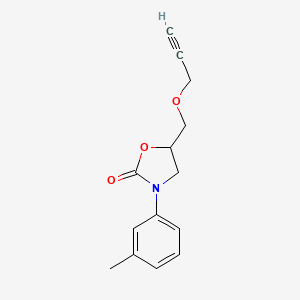
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
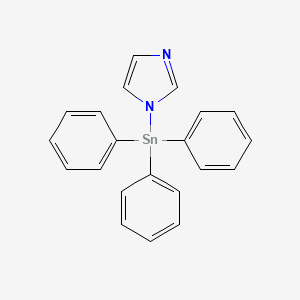
![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)
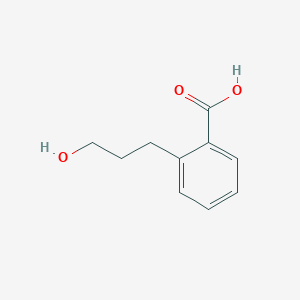
![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
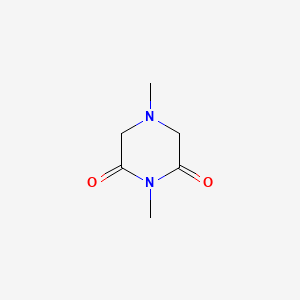

![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
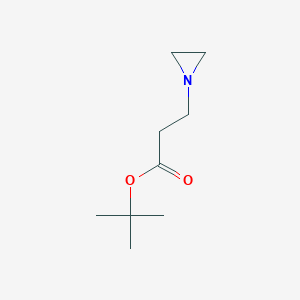
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
